Triclabendazole sulfone
Overview
Description
Triclabendazole Sulfone Description
Triclabendazole sulfone (TCZ sulfone) is a metabolite of the anthelmintic drug triclabendazole, which is used to treat liver fluke infections in livestock. It is one of the two principal metabolites of triclabendazole, the other being triclabendazole sulfoxide (TCZ sulfoxide). The sulfone metabolite has been found to possess uncoupling activity in rat liver mitochondrial oxidative phosphorylation, indicating its potential as a lipophilic protonophoric uncoupler .
Synthesis Analysis
The synthesis of triclabendazole sulfone is not directly described in the provided papers. However, it is understood that it is a metabolite formed from triclabendazole. The synthesis of related compounds, such as polysubstituted 3-aminopyrrole derivatives, involves a rhodium(II)-catalyzed formal [3 + 2] cycloaddition of N-sulfonyl-1,2,3-triazoles with isoxazoles . Similarly, the synthesis of 2,5-disubstituted thiazoles from terminal alkynes, sulfonyl azides, and thionoesters involves a copper(I)-catalyzed 1,3-dipolar cycloaddition followed by a reaction with thionoesters in the presence of a rhodium(II) catalyst . These methods highlight the role of sulfonyl groups in the synthesis of various sulfur-containing compounds.
Molecular Structure Analysis
The molecular structure of triclabendazole sulfone includes a benzimidazole core with a sulfonyl group attached. The absolute configuration at the sulfur atom has been determined through the comparison of calculated and experimental chiroptical properties . This information is crucial for understanding the activity and interactions of the molecule.
Chemical Reactions Analysis
Triclabendazole sulfone itself is not discussed in the context of chemical reactions in the provided papers. However, its precursor, triclabendazole sulfoxide, has been shown to undergo enantioseparation using chiral stationary phases, and its isolated enantiomers can be transformed into water-soluble sodium salts by reaction with sodium hydroxide solution . This transformation is significant for the development of new anthelmintic formulations.
Physical and Chemical Properties Analysis
The physical and chemical properties of triclabendazole sulfone are inferred from its behavior in biological systems and analytical methods. It has been shown to uncouple oxidative phosphorylation in rat liver mitochondria, which suggests that it has lipophilic and protonophoric properties . Additionally, the aqueous solubility of the sodium salt of triclabendazole sulfoxide, a closely related compound, was found to be 19.3 mg/mL at physiological pH, which may provide insights into the solubility characteristics of triclabendazole sulfone . A high-throughput LC-MS/MS method has been developed to determine plasma levels of triclabendazole sulfoxide, indicating the importance of analytical selectivity and sensitivity in measuring these compounds .
Scientific Research Applications
1. Excretion in Animals
Triclabendazole sulfone, a metabolite of triclabendazole, is studied for its excretion patterns in animals. Research on sheep treated with triclafascid, a form of triclabendazole, showed that triclabendazole sulfone was not detected in tissues by the 21st day of the experiment, indicating a clear excretion pattern (Musaev et al., 2018).
2. Pharmacokinetics in Livestock
The pharmacokinetics of triclabendazole sulfone in livestock is an important area of study. For instance, the development of a rapid LC-MS/MS method to determine ovine plasma levels of triclabendazole sulfoxide, a precursor to sulfone, aids in bioequivalence studies in sheep (Farczádi et al., 2021).
3. Drug-Drug Interaction Potential
Understanding the interaction potential of triclabendazole sulfone with other drugs is crucial. A study highlighted its in vitro CYP inhibition potential, indicating significant interactions with other drugs metabolized by the same pathway (Giri et al., 2018).
4. Veterinary Applications
Research also focuses on the application of triclabendazole sulfone in veterinary medicine, particularly its effectiveness against liver flukes in livestock and the challenges posed by drug resistance (Kelley et al., 2016).
5. Novel Formulations
Nanotechnology-based drug delivery systems for triclabendazole, including its metabolites like sulfone, are being developed to enhance bioavailability and treatment efficacy for diseases like fascioliasis (Real et al., 2018).
Safety And Hazards
Triclabendazole sulfone is primarily used in the treatment of fascioliasis, a parasitic infection. It is generally well-tolerated, with most adverse events probably related to the expulsion of dead or dying flukes from the biliary tract . In case of fire, hazardous decomposition products may be produced such as carbon oxides (CO, CO2), nitrogen oxides (NOx), sulfur oxides, and hydrogen chloride .
properties
IUPAC Name |
6-chloro-5-(2,3-dichlorophenoxy)-2-methylsulfonyl-1H-benzimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl3N2O3S/c1-23(20,21)14-18-9-5-8(16)12(6-10(9)19-14)22-11-4-2-3-7(15)13(11)17/h2-6H,1H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEIHWBIRYIXBSV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NC2=CC(=C(C=C2N1)Cl)OC3=C(C(=CC=C3)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl3N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60438406 | |
Record name | Triclabendazole sulfone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60438406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Triclabendazole sulfone | |
CAS RN |
106791-37-1 | |
Record name | Triclabendazole sulfone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106791371 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Triclabendazole sulfone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60438406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TRICLABENDAZOLE SULFONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D7KM923JRE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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